
Wolfram-Borid (W2B5)
Übersicht
Beschreibung
Synthesis Analysis
Tungsten boride can be synthesized through various methods, including solid-state reactions between tungsten and amorphous boron powders. The formation of W2B5, along with other tungsten borides like W2B, WB, and WB4, has been observed when mixed powders with varying compositions are treated at temperatures ranging from 800 to 1550°C in an argon atmosphere. The optimal formation of W2B5 occurs at specific boron to tungsten ratios, highlighting the importance of stoichiometry in synthesizing this compound (Itoh et al., 1987).
Molecular Structure Analysis
Ab initio calculations and evolutionary simulations have been instrumental in exploring the molecular structure of tungsten borides. These studies have not only confirmed the existence of known stable compounds but also led to the discovery of novel stable and nearly stable phases of tungsten borides at different pressures. The complexity and richness of tungsten boride structures are evident from these investigations, providing valuable insights into their potential mechanical properties (Zhao et al., 2018).
Chemical Reactions and Properties
The reactivity of tungsten borides with other compounds, such as during the synthesis process involving boron carbide (B4C) and tungsten (W), indicates their complex chemical behavior. These interactions are crucial for understanding the synthesis routes and optimizing the production of tungsten boride materials with desired properties (Wang et al., 2020).
Physical Properties Analysis
The physical properties of tungsten borides, especially W2B5, are notable for their high hardness and potential superconductivity under certain conditions. Investigations into their superconducting properties and neutron diffraction studies offer fascinating insights into their physical characteristics, which are critical for applications requiring materials that exhibit both hardness and electrical conductivity (Kayhan et al., 2012).
Chemical Properties Analysis
First-principles calculations have been used to study the phase stability and mechanical properties of various tungsten borides, including W2B5. These studies have provided a comprehensive understanding of the thermodynamic and mechanical stabilities of these compounds, shedding light on their estimated hardness and suggesting potential applications based on their mechanical properties (Zhao et al., 2010).
Wissenschaftliche Forschungsanwendungen
Hochtemperaturapplikationen
Aufgrund seines hohen Schmelzpunkts und seiner Wärmeleitfähigkeit wird W2B5 in Umgebungen eingesetzt, in denen Materialien extremen Temperaturen standhalten müssen. Es wird häufig bei der Herstellung von Tiegeln und Barrenformen für die Präzisionsmetallurgie eingesetzt . Diese Anwendungen profitieren von der Beständigkeit von W2B5 gegen thermische Schocks und seiner Fähigkeit, bei hohen Temperaturen seine strukturelle Integrität zu bewahren.
Abriebfeste Materialien
Mit einem Härtewert von über 9 auf der Mohs-Skala ist W2B5 eine ausgezeichnete Wahl für die Herstellung abriebfester Materialien. Es wird bei der Herstellung von Verbundwerkstoffen eingesetzt, darunter Metall-Borid-Legierungen, die als Borolithe bekannt sind und in Industrien eingesetzt werden, in denen die Verschleißfestigkeit entscheidend ist .
Elektrodenmaterialien
Die metallähnliche elektronische Leitfähigkeit von W2B5 macht es zu einem Kandidaten für Elektrodenmaterialien in elektrochemischen Anwendungen. Sein niedriger elektrischer Widerstand (19 μΩ×cm) ermöglicht einen effizienten Stromfluss, was es für den Einsatz in Batterien und Brennstoffzellen geeignet macht .
Mechanische Legierung
Die Verbindung kann bei Raumtemperatur durch mechanochemische Prozesse synthetisiert werden. Diese Methode beinhaltet die metallothermische Reduktion von Oxiden mit Magnesium, gefolgt von mechanischer Legierung. Die resultierenden W2B5-Pulver finden Anwendung in der Materialforschung zur Entwicklung neuer Legierungen und Verbundwerkstoffe .
Thermoelektrische Materialien
W2B5 wurde verwendet, um die thermoelektrischen Eigenschaften von B4C-Keramiken zu verbessern. Diese Anwendung nutzt die Fähigkeit von W2B5, die elektrische Leitfähigkeit und die thermischen Eigenschaften zu verbessern, was für thermoelektrische Generatoren unerlässlich ist, die Wärme in Elektrizität umwandeln .
Verbesserung von Kohlenstoffverbundwerkstoffen
Die Zugabe von W2B5 zu Kohlenstoffverbundwerkstoffen hat sich als wirksam erwiesen, um ihre Verschleißfestigkeit zu erhöhen, insbesondere gegen Stahllager. Diese Verbesserung ist entscheidend für Anwendungen, die hochfeste Materialien mit erhöhter Haltbarkeit und Oxidationsbeständigkeit erfordern .
Abschirmung in Fusionsreaktoren
Wolframboride, insbesondere W2B5, wurden als vielversprechende Materialien für die Abschirmung in sphärischen Tokamak-Fusionsreaktoren identifiziert. Ihre herausragenden Eigenschaften, wie z. B. der hohe Boranteil, machen sie für die Strahlungsabschirmung in diesen fortschrittlichen Kernreaktoren geeignet .
Katalyse
Im Bereich der Katalyse machen die chemische Inertheit und die Korrosionsbeständigkeit von W2B5 es zu einem potenziellen Katalysator- oder Katalysatorträgermaterial. Es kann in Reaktionen verwendet werden, die stabile Materialien erfordern, die nicht mit den zu verarbeitenden Substanzen reagieren.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .
Mode of Action
Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .
Biochemical Pathways
For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .
Result of Action
The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .
Action Environment
The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .
Eigenschaften
InChI |
InChI=1S/5B.2W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKLXRCTOUPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[B].[B].[B].[W].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5W2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422824 | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-98-6, 149027-54-3 | |
| Record name | Tungsten boride (W2B5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten boride (W2B5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?
A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]
Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?
A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.
Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?
A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.
Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?
A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



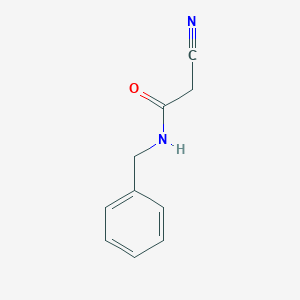

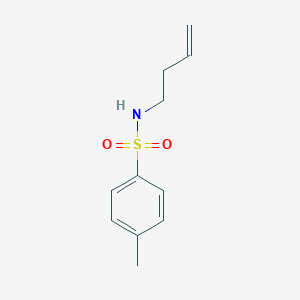
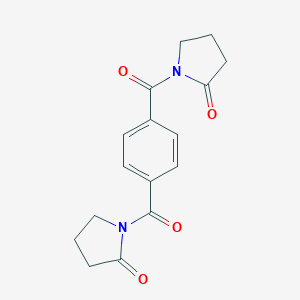
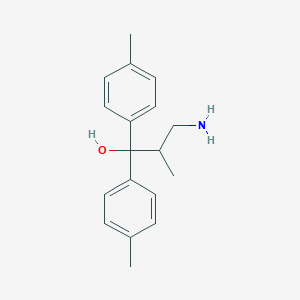
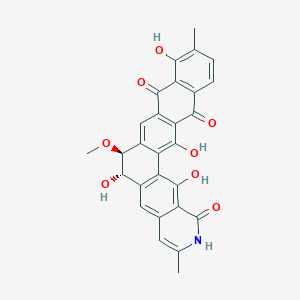
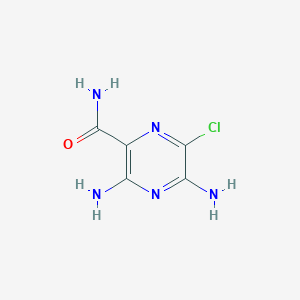

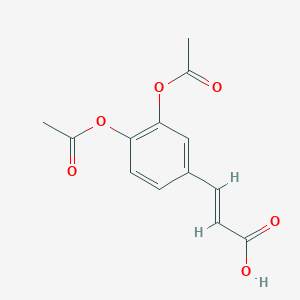
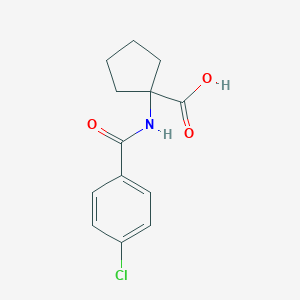
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
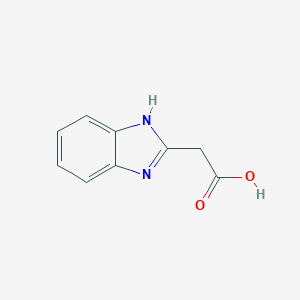
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)